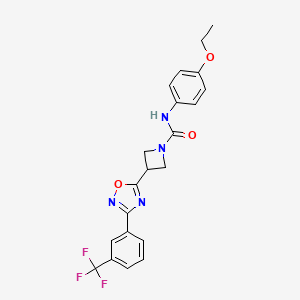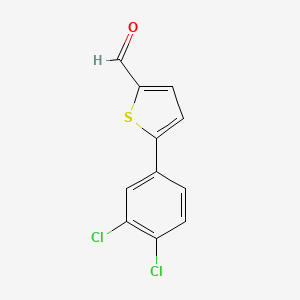
2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with chloroacetamide and oxadiazole moieties have been synthesized and evaluated for their biological properties, such as anticancer and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods where different aryl substituted acetamide derivatives are prepared. For instance, in one study, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized . Another study describes the synthesis of 1,3,4-thia(oxa)diazole substituted acetamides through acylation reactions followed by N-alkylation to yield various derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows that the chlorophenyl ring is oriented at a specific angle with respect to the thiazole or oxadiazole ring, which could influence the compound's biological activity . For example, in one acetamide derivative, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include acylation and N-alkylation. These reactions are used to introduce various functional groups into the molecule, which can significantly alter the compound's properties and biological activity . The specific reactions for the compound would likely involve the introduction of the chlorophenylthio and dichlorophenyl-oxadiazole groups into the acetamide backbone.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These properties include solubility, stability, and reactivity, which are important for the compound's potential use as a therapeutic agent. The intermolecular interactions, such as C-H⋯O interactions, can also influence the crystal packing and, consequently, the compound's solid-state properties .
Biological Activity Analysis
The biological activities of similar compounds have been evaluated in vitro. For example, certain synthesized compounds have been screened for their cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7, with some showing significant cytotoxic effects . Additionally, antioxidant properties have been assessed, with some compounds demonstrating a high radical scavenging ability, comparable to that of ascorbic acid . These studies suggest that the compound may also possess similar biological activities, which could be explored in future research.
科学的研究の応用
Antibacterial Activity
- A study by (Ramalingam, Ramesh, & Sreenivasulu, 2019) found significant antibacterial activity in derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides.
- (Joshi & Parikh, 2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives that displayed novel antimicrobial properties.
Enzyme Inhibition
- (Rehman et al., 2013) explored compounds synthesized for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes.
- (Iqbal et al., 2017) synthesized acetamide derivatives with antibacterial potential and moderate inhibitors of lipoxygenase enzyme.
Molecular Docking and Cytotoxicity
- (Siddiqui et al., 2014) conducted molecular docking studies on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing significant anti-bacterial potential.
- (Abu-Melha, 2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds with potent cytotoxic results against breast cancer cell lines.
Antioxidant Properties
- (Lelyukh et al., 2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds showing significant antioxidant activity.
Anti-inflammatory and Anti-thrombotic Studies
- (Basra et al., 2019) evaluated oxadiazole derivatives for anti-inflammatory and anti-thrombotic properties, showing significant results.
Safety and Hazards
As with any chemical compound, handling “2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” would require appropriate safety precautions. The presence of chlorine atoms in the molecule suggests that it could potentially form harmful or toxic byproducts if it were to undergo certain types of chemical reactions .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-9-1-4-11(5-2-9)25-8-14(23)20-16-22-21-15(24-16)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAISRKIBQTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)


![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)
